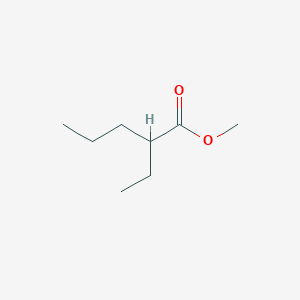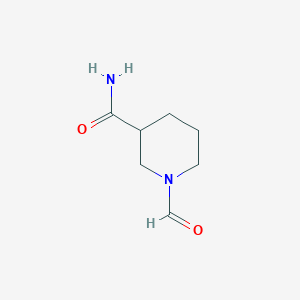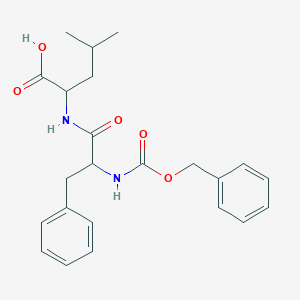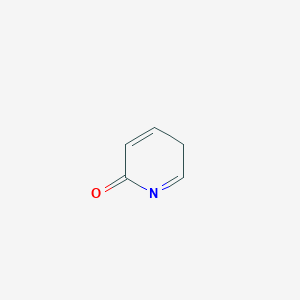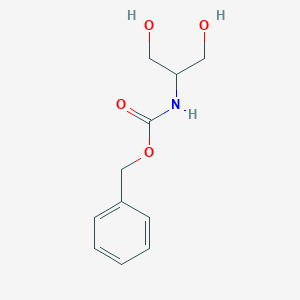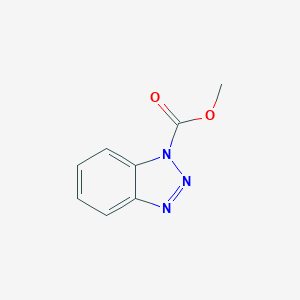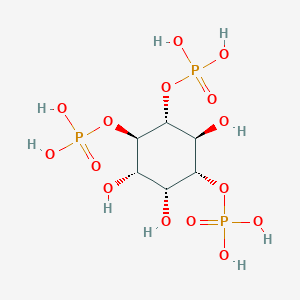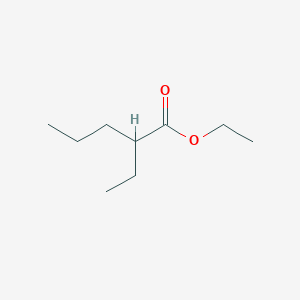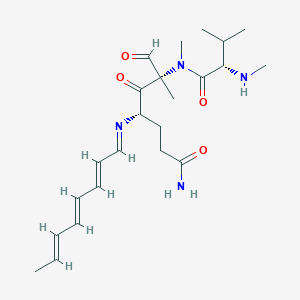
Aspochracin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .
Synthesis Analysis
Hexahydroaspochracin, derived on hydrogenation of aspochracin, was synthesized by cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine . In addition to this, isohexahydroaspochracin was isolated from the reaction mixture .Molecular Structure Analysis
Aspochracin is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain .Chemical Reactions Analysis
Aspochracin undergoes hydrogenation to form Hexahydroaspochracin . This reaction involves the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine .Applications De Recherche Scientifique
Insecticidal Properties
Aspochracin was initially identified as an insecticidal substance isolated from the culture filtrate of Aspergillus ochraceus. It exhibits potent activity against insects, particularly those affected by muscardine disease . The compound’s structure—a novel cyclotripeptide with an octatrienoic acid side chain—contributes to its biological activity. This makes aspochracin a candidate for developing new insecticides that could be used in agricultural pest control.
Antifungal Activity
Research has shown that aspochracin possesses antifungal properties. It can inhibit the growth of various pathogenic fungi, which is valuable for protecting crops and potentially treating fungal infections in humans. The ability to synthesize derivatives like hexahydroaspochracin enhances its potential as a versatile antifungal agent .
Chemical Screening for Novel Metabolites
Aspochracin and its derivatives have been used in chemical screening programs to identify novel metabolites. For instance, a derivative called JBIR-15 was isolated from a sponge-derived fungus, showcasing the compound’s utility in discovering new bioactive substances .
Synthetic Chemistry
The synthesis of aspochracin derivatives, such as hexahydroaspochracin, provides insights into synthetic chemistry techniques. These processes involve complex cyclization and can lead to the creation of new compounds with potential industrial and pharmaceutical applications .
Marine Biology
The isolation of aspochracin derivatives from marine organisms suggests that it could have applications in marine biology. It may help in understanding the chemical ecology of marine ecosystems and the role of fungal metabolites in these environments .
Mécanisme D'action
Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was first isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .
Target of Action
Aspochracin exhibits potent antifungal activity by inhibiting the growth of various fungal species . The primary targets of Aspochracin are these fungal species, and its role is to inhibit their growth.
Mode of Action
It is known to inhibit the phosphatase activity of calcineurin, and production of il-2 and other cytokines . This interaction with its targets leads to changes in the biochemical pathways within the fungal cells, resulting in inhibited growth.
Biochemical Pathways
The biochemical pathways affected by Aspochracin are those involving the phosphatase activity of calcineurin, and the production of IL-2 and other cytokines . The downstream effects of these changes include the inhibition of fungal growth.
Result of Action
The molecular and cellular effects of Aspochracin’s action result in the inhibition of fungal growth . This is achieved through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of Aspochracin can be influenced by various environmental factors. For instance, Aspochracin was initially isolated from a pathogenic fungus, suggesting that it may be most effective in similar environments . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aspochracin involves multiple steps, starting with the synthesis of the precursor molecule, followed by several chemical reactions to form the final product. The key steps in the synthesis pathway include the coupling of two amino acids, cyclization, and oxidation.", "Starting Materials": ["L-aspartic acid", "L-tryptophan", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "triethylamine", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol"], "Reaction": ["1. L-aspartic acid and L-tryptophan are coupled using N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of triethylamine to form the dipeptide precursor.", "2. The dipeptide precursor is cyclized using acetic anhydride and triethylamine to form the bicyclic intermediate.", "3. The bicyclic intermediate is oxidized using sodium borohydride and acetic acid to form the final product.", "4. The final product is purified using column chromatography and recrystallization from ethanol.", "5. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry."] } | |
Numéro CAS |
22029-09-0 |
Nom du produit |
Aspochracin |
Formule moléculaire |
C23H36N4O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |
InChI |
InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |
Clé InChI |
JBIZFCHJQXSVKL-WTAPOLBCSA-N |
SMILES isomérique |
C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |
SMILES |
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
SMILES canonique |
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is aspochracin and where is it found?
A1: Aspochracin is a naturally occurring insecticidal compound produced by the fungus Aspergillus ochraceus, a pathogen known to cause muscardine disease in insects [, ].
Q2: What is the chemical structure of aspochracin?
A2: Aspochracin is a unique cyclic tripeptide. Its structure consists of three amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. Notably, it contains an octatrienoic acid side chain attached to the L-ornithine residue [, ].
Q3: Has the structure of aspochracin been confirmed through synthesis?
A3: Yes, the structure of aspochracin was further supported by the synthesis of its derivative, hexahydroaspochracin. This derivative is formed by hydrogenating aspochracin, replacing the octatrienoic acid side chain with a simple octanoic acid side chain [, ].
Q4: Have any aspochracin derivatives been discovered from other sources?
A4: Yes, several aspochracin derivatives have been isolated from various Aspergillus species. For instance, JBIR-15, an N-demethylated aspochracin analog, was discovered in the culture broth of the sponge-derived fungus Aspergillus sclerotiorum []. Similarly, eleven new aspochracin-type cyclic tripeptides, named sclerotiotides A-K, were also isolated from Aspergillus sclerotiorum PT06-1 [].
Q5: Do these aspochracin derivatives exhibit any biological activity?
A5: Research suggests that some aspochracin derivatives possess biological activities. For example, sclerotiotides A, B, F, and I, along with JBIR-15, demonstrated selective antifungal activity against Candida albicans []. In another study, sclerotiotides M-O, isolated from the Antarctica-sponge-derived fungus Aspergillus insulicola HDN151418, showed broad-spectrum antimicrobial activity against various bacterial strains, including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, Methicillin-resistant Staphylococcus aureus (MRSA), and Methicillin-resistant Staphylococcus coagulans (MRCNS) [].
Q6: Is there any research on aspochracin's potential for anti-inflammatory activity?
A6: Yes, a study on the marine sponge-derived fungus Aspergillus violaceofuscus led to the isolation of sclerotiotide L, an aspochracin-type cyclic tripeptide. This compound demonstrated anti-inflammatory activity by inhibiting IL-10 expression in LPS-stimulated THP-1 cells [].
Q7: Has aspochracin been found alongside other known compounds?
A7: Yes, in a study involving Aspergillus kumbius FRR6049, aspochracin was found alongside other known compounds such as asterriquinol D dimethyl ether, petromurins C and D, its N-demethyl analogue JBIR-15, and neohydroxyaspergillic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



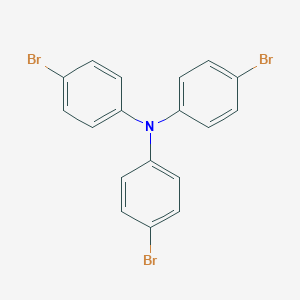
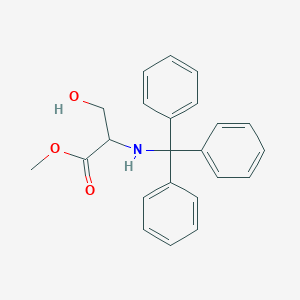
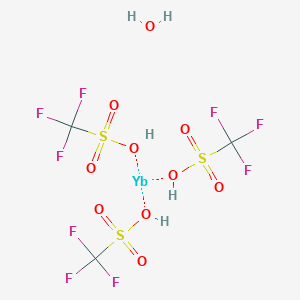
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
